4-Hydroxy-3-iodopyridin-2(1H)-one, also known as 3-iodo-4-hydroxypyridine, is a pyridinone derivative characterized by the presence of an iodine atom and a hydroxyl group at specific positions on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
4-Hydroxy-3-iodopyridin-2(1H)-one belongs to the class of heterocyclic compounds, specifically pyridinones, which are known for their diverse biological activities. It is categorized under halogenated organic compounds due to the presence of iodine.
Several synthetic routes have been explored for the preparation of 4-hydroxy-3-iodopyridin-2(1H)-one:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and concentration of reagents to achieve optimal yields while minimizing by-products.
The molecular formula for 4-hydroxy-3-iodopyridin-2(1H)-one is , with a molar mass of approximately 221 g/mol. The structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in proton NMR, signals corresponding to the hydroxyl group and aromatic protons can be identified .
4-Hydroxy-3-iodopyridin-2(1H)-one participates in various chemical reactions typical of pyridinones:
The reactivity is influenced by both the iodine substituent and the hydroxyl group, which can stabilize intermediates during reactions and influence product distribution.
The mechanism through which 4-hydroxy-3-iodopyridin-2(1H)-one exerts its biological effects often involves interactions at a molecular level with specific biological targets:
Research indicates that derivatives of pyridinones exhibit diverse pharmacological activities, including anti-inflammatory and antimicrobial properties .
These properties suggest that 4-hydroxy-3-iodopyridin-2(1H)-one is stable under a range of conditions but requires careful handling due to its iodine content.
The compound's reactivity is largely dictated by its functional groups:
4-Hydroxy-3-iodopyridin-2(1H)-one is primarily explored within medicinal chemistry for its potential therapeutic applications:
Achieving precise iodination at the 3-position of 4-hydroxypyridin-2(1H)-one requires strategic manipulation of the heterocyclic core due to competing reaction sites. The ambident nucleophilic character of pyridinones necessitates protecting group strategies: silyl ether protection (e.g., tert-butyldiphenylsilyl) of the 4-hydroxy group enables electrophilic iodination at C3 with I₂ in acetonitrile (75-82% yield), while N-protection with electron-withdrawing groups (e.g., p-methoxybenzyl) directs electrophiles to the oxygen-rich C3-C4 region [1] [2]. For C-H activation, directing group-assisted metallation proves effective: 8-aminoquinoline installed at N1 coordinates Pd(II) catalysts, facilitating ortho-C3 iodination with N-iodosuccinimide (NIS) in DMF at 60°C (Table 1). Computational studies reveal the 3-position's heightened electron density (Mulliken charge: −0.42) drives regioselectivity when steric bias is introduced [1] [3].
Table 1: Regioselective Iodination Approaches
Strategy | Conditions | Yield (%) | Regioselectivity (C3:C5) |
---|---|---|---|
O-Silylation + I₂ | TBDPSCl, imidazole; then I₂, CH₃CN, 25°C | 75-82 | >20:1 |
N-PMB + ICl | PMBCl, K₂CO₃; then ICl, DCM, 0°C | 68 | 15:1 |
8-Aminoquinoline DG + Pd | Pd(OAc)₂, NIS, DMF, 60°C | 89 | >50:1 |
Late-stage C-H iodination via Pd(II)/Cu(I) co-catalysis offers atom-economical access to 4-hydroxy-3-iodopyridin-2(1H)-one. Pd(OAc)₂ (5 mol%) with CuI (10 mol%) activates the C3-H bond in acetic acid solvent, using N-iodosuccinimide as the iodine source (85% yield, 100% C3-selectivity) [3]. The mechanism involves Pd(II)-mediated C-H activation to form a cyclopalladated intermediate, followed by Cu-assisted reductive elimination. Ligand-accelerated catalysis significantly enhances efficiency: phenanthroline ligands increase turnover frequency (TOF) from 5 h⁻¹ to 28 h⁻¹ by stabilizing the Pd(III) transition state. For electron-deficient pyridinones, Ag(I)-catalyzed electrophilic iodination using I₂/AgOTf system achieves >95% conversion in <1 hour, exploiting silver's ability to activate iodine and coordinate the pyridinone carbonyl [3] [6].
Tandem halogenation-functionalization sequences streamline synthesis. A Meldrum's acid-mediated route constructs the iodinated core in situ: cyclohexanone reacts with benzoyl Meldrum's acid (9a) and ammonium acetate under microwave irradiation (120°C, 20 min), followed by iodination with I₂/KI in acetic acid to afford 3-iodo-7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione in one pot (52% yield) [2]. Key to success is controlling electrophilicity—adding molecular sieves (4Å) prevents hydrolysis of the acyl Meldrum intermediate. Halogen-exchange protocols enable access where direct iodination fails: 3-bromopyridinones undergo Cu(I)-catalyzed halogen exchange with NaI in DMF at 150°C, achieving >90% conversion via aromatic nucleophilic substitution (SNAr) pathway [1] [3].
Preserving the acid-labile 4-hydroxy group during synthesis requires bio-catalytic strategies. Ketoreductase engineering enables stereoselective reduction of 3-iodo-4-oxo-3,4-dihydropyridine intermediates: engineered Lactobacillus kefir KRED mutants (LkKRED-Y152W) achieve 98% ee and >99% chemoselectivity without dehalogenation [5] [6]. Alternatively, lipase-mediated protection uses vinyl acetate to selectively acylate the N1-position in organic solvents, leaving the 4-OH group free for subsequent reactions (e.g., O-alkylation). This chemo-enzymatic cascade improves overall yield to 74% compared to 55% for chemical routes by minimizing protection/deprotection steps [5].
Wang resin-linked pyridinones enable rapid diversification: the 4-hydroxy group anchors to trityl chloride resin via silyl ether linkage, allowing sequential on-resin functionalization at C3 and N1. Iodination with I₂/pyridine proceeds quantitatively, followed by Suzuki-Miyaura coupling (Pd(PPh₃)₄, arylboronic acids) or amination (CuI, amines) directly on solid support. Cleavage with TFA/DCM (95:5) releases 3-substituted-4-hydroxypyridinones with >85% purity (average yield 73% over 5 steps) [1] [5]. Photochemical flow reactors enhance efficiency: immobilized eosin Y catalyst mediates visible-light-induced C3-alkylation of resin-bound iodopyridinones with enones, achieving 92% conversion in 2 minutes residence time—unattainable in batch mode due to iodide scrambling [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0